molecular formula C13H10Cl2N2O2 B2704800 (6-chloropyridin-3-yl)methyl N-(4-chlorophenyl)carbamate CAS No. 400077-00-1

(6-chloropyridin-3-yl)methyl N-(4-chlorophenyl)carbamate

Cat. No.: B2704800
CAS No.: 400077-00-1
M. Wt: 297.14
InChI Key: MAPLORUJTWHXNN-UHFFFAOYSA-N
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Description

(6-chloropyridin-3-yl)methyl N-(4-chlorophenyl)carbamate is a chemical compound supplied for research and development purposes. This product is intended for laboratory use by qualified professionals. It is not for diagnostic, therapeutic, or any consumer use. Compounds within the carbamate and chloropyridinyl chemical classes are of significant interest in agricultural chemistry research . For instance, certain邻氨基苯甲酰胺 (anthranilic diamides) are known to act as insecticides by targeting ryanodine receptors . Similarly, other carbamate derivatives have been investigated for their bioactive properties. This specific compound may serve as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in analytical studies. Researchers are advised to consult the product's safety data sheet (SDS) prior to handling. This product is strictly For Research Use Only.

Properties

IUPAC Name

(6-chloropyridin-3-yl)methyl N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2/c14-10-2-4-11(5-3-10)17-13(18)19-8-9-1-6-12(15)16-7-9/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPLORUJTWHXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)OCC2=CN=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-chloropyridin-3-yl)methyl N-(4-chlorophenyl)carbamate typically involves the reaction of (6-chloropyridin-3-yl)methanol with N-(4-chlorophenyl)isocyanate . The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of solvents such as dichloromethane or toluene can aid in the dissolution of reactants and facilitate the reaction. Purification of the final product is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

(6-chloropyridin-3-yl)methyl N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products Formed

Scientific Research Applications

Agricultural Applications

Pesticidal Activity
The compound has been identified as a potential biocide, particularly in controlling agricultural and horticultural pests. Patents have documented its effectiveness as a component in formulations aimed at managing animal parasitic pests and agricultural pests, indicating its utility in integrated pest management strategies .

Herbicidal Properties
Research indicates that (6-chloropyridin-3-yl)methyl N-(4-chlorophenyl)carbamate can be utilized as a herbicide or growth regulator. Its solid forms have been developed to enhance stability and efficacy when applied to crops, thus improving agricultural productivity .

Pharmaceutical Applications

Medicinal Chemistry
The compound's structural features suggest potential applications in medicinal chemistry, particularly in developing new drugs targeting various diseases. The presence of the chlorinated pyridine and phenyl groups may contribute to biological activity against specific targets, making it a candidate for further pharmacological studies .

Case Studies
Several studies have explored derivatives of this compound in the synthesis of novel pharmaceuticals. For instance, the synthesis of thiazolidine derivatives from related compounds has shown promising biological activity, indicating that modifications of the original structure could yield therapeutically relevant molecules .

Research Findings

Recent studies have highlighted the compound's potential as an effective agent against specific pests and pathogens. Notably, formulations containing this compound have demonstrated enhanced efficacy compared to traditional pesticides, leading to reduced environmental impact while maintaining crop yields .

Mechanism of Action

The mechanism of action of (6-chloropyridin-3-yl)methyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors , inhibiting their activity and leading to the desired biological effect. The pathways involved may include signal transduction and metabolic pathways , depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Table 1: Structural and Functional Comparison of (6-chloropyridin-3-yl)methyl N-(4-chlorophenyl)carbamate with Analogous Compounds

Compound Key Structural Features Functional Groups Biological Activity Application/Class Metabolic Stability Insights
This compound Carbamate bridge linking 6-chloropyridin-3-ylmethyl and 4-chlorophenyl groups Carbamate, chloropyridine, chlorophenyl Hypothesized insecticide/fungicide Likely agrochemical Pyridine ring may enhance microbial degradation
Acetamiprid (N-[(6-chloropyridin-3-yl)methyl]-N'-cyano-N-methylethanimidamide) Imidazoline core with cyano and chloropyridinylmethyl groups Cyanoimino, chloropyridine Insecticide Neonicotinoid Rapid metabolism via oxidative pathways
Pyraclostrobin (Methyl N-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]phenyl]-N-methoxycarbamate) Carbamate with methoxy, pyrazole, and biphenyl-chlorinated substituents Carbamate, pyrazole, methoxy, chlorophenyl Fungicide Strobilurin High photostability; targets mitochondrial respiration
(4-chlorophenyl)methyl N-(3,4-dichlorophenyl)carbamate Carbamate bridge between 4-chlorophenylmethyl and 3,4-dichlorophenyl groups Carbamate, polychlorinated phenyl Unknown (research use) Experimental compound Increased lipophilicity due to dichlorination

Key Findings from Comparative Analysis

Structural Divergence and Bioactivity: The target compound’s chloropyridine group distinguishes it from pyraclostrobin (which uses a pyrazole moiety) and acetamiprid (an imidazoline derivative). Compared to (4-chlorophenyl)methyl N-(3,4-dichlorophenyl)carbamate, the target’s pyridine ring may improve water solubility, reducing environmental persistence but enhancing bioavailability .

Mechanistic Implications: Carbamates typically inhibit acetylcholinesterase (AChE) in pests. However, pyraclostrobin’s fungicidal activity arises from mitochondrial complex III inhibition, illustrating how structural complexity can redirect mechanism . Acetamiprid’s neonicotinoid action (nicotinic acetylcholine receptor agonism) highlights that even with a shared chloropyridinylmethyl group, functional group alterations (e.g., cyanoimino vs. carbamate) drastically shift biological targets .

Metabolic Stability :

  • demonstrates that Ochrobactrum sp. strain DF-1 degrades nitenpyram intermediates with chloropyridine motifs, producing simpler amines. This suggests the target compound may undergo similar microbial degradation, impacting its environmental half-life .

Biological Activity

(6-chloropyridin-3-yl)methyl N-(4-chlorophenyl)carbamate is a compound of significant interest in the fields of medicinal chemistry and agricultural science. This compound is characterized by its structural features, which include a chlorinated pyridine moiety and a carbamate functional group, making it a potential candidate for various biological applications, including as an insecticide and a therapeutic agent.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound is known to inhibit the activity of certain enzymes, leading to various biological effects. This inhibition can affect pathways such as signal transduction and metabolic processes, which are crucial for cellular function and homeostasis .

Antiproliferative Effects

Recent studies have demonstrated that derivatives of aryl carbamates, including this compound, exhibit moderate antiproliferative activity against various cancer cell lines. For instance, in assays involving MDA-MB-231 (breast cancer), A-375 (melanoma), and U-87 MG (glioblastoma) cell lines, compounds similar to this carbamate have shown the ability to decrease cell viability by approximately 40% at concentrations around 100 µM .

Selectivity Towards Pathogens

The compound has also been evaluated for its selectivity against certain pathogens. For example, studies indicate that related compounds can selectively impair the growth of Chlamydia trachomatis, suggesting potential applications in developing targeted therapies for bacterial infections .

Cytoprotective Properties

In addition to antiproliferative effects, some studies have highlighted the cytoprotective properties of aryl carbamates. These compounds have been shown to counteract cytotoxicity induced by oxidative stressors like hydrogen peroxide, indicating their potential use in protective therapies against cellular damage .

Case Studies

Study Cell Line Concentration Effect
Study 1MDA-MB-231100 µM40% decrease in viability
Study 2A-375100 µMModerate antiproliferative activity
Study 3U-87 MG100 µMCytoprotective against CoCl₂ toxicity

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that yield various derivatives. These derivatives can exhibit altered biological activities based on modifications to their structure. The introduction of different substituents has been shown to enhance or reduce their biological efficacy, which is essential for optimizing their application in pharmaceuticals and agrochemicals .

Q & A

Q. What are the standard synthetic routes for (6-chloropyridin-3-yl)methyl N-(4-chlorophenyl)carbamate?

The compound can be synthesized via condensation of 6-chloropyridine-3-carbaldehyde with 4-chloroaniline, followed by carbamate formation using phosgene or a chloroformate derivative. Key steps include:

  • Catalysts : Palladium or copper catalysts may facilitate coupling reactions (e.g., Ullmann or Suzuki-Miyaura couplings for pyridine-aryl linkages) .
  • Solvents : Polar aprotic solvents like DMF or toluene are commonly used under reflux conditions .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures high purity (>98%) .

Q. How is the structural integrity of this compound validated?

X-ray crystallography (using SHELX programs) is the gold standard for confirming molecular geometry and intermolecular interactions . Complementary methods include:

  • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., chlorophenyl protons at δ 7.2–7.8 ppm) .
  • HRMS : High-resolution mass spectrometry to confirm molecular weight (e.g., C13_{13}H10_{10}Cl2_2N2_2O2_2: calculated 296.01, observed 296.02) .

Q. What are the solubility properties, and how are stock solutions prepared?

  • Solubility : Poor in water (<0.1 mg/mL); soluble in DMSO (50 mg/mL) or acetonitrile (20 mg/mL) .
  • Stock formulation : Dissolve 10 mg in 1 mL DMSO, vortex for 5 min, and centrifuge (10,000 rpm, 10 min) to remove particulates. Store at -20°C .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Continuous flow reactors : Improve reproducibility and reduce reaction time vs. batch methods .
  • Catalyst loading : Reduce Pd catalyst to 0.5 mol% with ligand additives (e.g., XPhos) to minimize costs while maintaining >90% yield .
  • In-line analytics : Use FTIR or HPLC to monitor intermediates and adjust conditions dynamically .

Q. What strategies resolve contradictions in biological activity data?

Discrepancies in IC50_{50} values (e.g., enzyme inhibition assays) may arise from:

  • Solvent interference : DMSO >1% can alter protein conformation. Use lower concentrations or alternative solvents (e.g., PEG-400) .
  • Assay variability : Validate protocols via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Metabolite interference : LC-MS/MS can identify degradation products or active metabolites .

Q. How does computational modeling inform SAR studies?

  • Docking simulations : Use AutoDock Vina to predict binding to targets like acetylcholinesterase (PDB: 1ACJ). Key interactions:
  • Chlorophenyl group with hydrophobic pockets.
  • Carbamate oxygen hydrogen bonds with catalytic serine .
    • QSAR models : Correlate logP values (calculated 3.2) with membrane permeability for agrochemical applications .

Q. What are the mechanistic insights into its fungicidal activity?

The compound inhibits mitochondrial complex III (cytochrome bc1_1) via:

  • Binding site competition : Displaces ubiquinone at the Qo_o site, confirmed by resistance mutations (e.g., G143A in Botrytis cinerea) .
  • ROS accumulation : Triggered by disrupted electron transport, leading to fungal apoptosis (validated via DCFH-DA fluorescence assays) .

Methodological Tables

Q. Table 1. Key Analytical Data for Structural Validation

TechniqueParametersReference
X-raySpace group P21_1/c, Z = 4
1^1H NMRδ 8.2 (s, 1H, pyridine-H), δ 4.6 (s, 2H, CH2_2)
HRMS (ESI+)m/z 296.02 [M+H]+^+

Q. Table 2. Comparative Solubility in Common Solvents

SolventSolubility (mg/mL)Notes
DMSO50Preferred for bioassays
Acetonitrile20HPLC-grade recommended
Water<0.1Requires surfactants

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